pyridazin-4-ol hydrochloride

Fragment-based drug discovery Cathepsin S Cysteine protease

Pyridazin-4-ol hydrochloride (CAS 116008-72-1), also known as pyridazin-4(1H)-one hydrochloride, is a low-molecular-weight (132.55 g/mol) heterocyclic building block composed of a pyridazine ring bearing a hydroxyl group at the 4-position, supplied as the hydrochloride salt. The compound exists predominantly as the keto tautomer (pyridazin-4(1H)-one) in both solution and the solid state.

Molecular Formula C4H5ClN2O
Molecular Weight 132.55 g/mol
CAS No. 116008-72-1
Cat. No. B1408480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyridazin-4-ol hydrochloride
CAS116008-72-1
Molecular FormulaC4H5ClN2O
Molecular Weight132.55 g/mol
Structural Identifiers
SMILESC1=CNN=CC1=O.Cl
InChIInChI=1S/C4H4N2O.ClH/c7-4-1-2-5-6-3-4;/h1-3H,(H,5,7);1H
InChIKeyKDCRDVNETKQRBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridazin-4-ol Hydrochloride (CAS 116008-72-1): Core Heterocyclic Scaffold for Fragment-Based Drug Discovery


Pyridazin-4-ol hydrochloride (CAS 116008-72-1), also known as pyridazin-4(1H)-one hydrochloride, is a low-molecular-weight (132.55 g/mol) heterocyclic building block composed of a pyridazine ring bearing a hydroxyl group at the 4-position, supplied as the hydrochloride salt [1]. The compound exists predominantly as the keto tautomer (pyridazin-4(1H)-one) in both solution and the solid state [2]. Its molecular simplicity (C₄H₅ClN₂O), balanced hydrogen-bond donor/acceptor profile (HBD = 1, HBA = 3), and calculated logP of approximately -0.1 make it an attractive fragment-sized scaffold for medicinal chemistry campaigns targeting diverse enzyme classes including phosphodiesterases, cysteine proteases, and metabolic dehydrogenases [1][3].

Why Pyridazin-4-ol Hydrochloride Cannot Be Freely Replaced by Other Hydroxypyridazine Regioisomers or Salt Forms


The position of the hydroxyl group on the pyridazine ring is a critical determinant of tautomeric equilibrium, hydrogen-bonding geometry, and target recognition. Pyridazin-4-ol (4-hydroxy) adopts a fundamentally different tautomeric distribution and molecular recognition profile compared to its 3-hydroxy regioisomer, leading to divergent biological activities when elaborated into full inhibitors [1]. Furthermore, the hydrochloride salt form provides distinct handling and solubility advantages over both the free base and alternative salt forms such as the hydrobromide, directly impacting the reproducibility of solution-phase assays and synthetic transformations [2]. The quantitative evidence below demonstrates that regioisomeric positioning at the 4-position, combined with the hydrochloride counterion, creates a compound with measurable differentiation that cannot be assumed equivalent to either 3-hydroxypyridazine or the free base pyridazin-4-ol.

Quantitative Differentiation Evidence: Pyridazin-4-ol Hydrochloride vs. Closest Analogs


Regioisomeric Differentiation: Pyridazin-4-one vs. Pyridazin-3-one in Cathepsin S Inhibition

In a fragment-based drug discovery campaign targeting human cathepsin S (hCatS), the pyridazin-4-one fragment (4) demonstrated a measurable hCatS IC₅₀ of 170 µM by Tethering screening. This fragment served as the starting template for optimization. When the regioisomeric pyridazin-3-one core was elaborated with P3 and P5 binding elements, compound 12 achieved an hCatS IC₅₀ of 430 nM, and further optimization yielded diazinone isomers 22 (IC₅₀ = 60 nM) and 27 (IC₅₀ = 40 nM). Critically, the initial fragment hit at the 4-position was productive for inhibitor development, establishing that the 4-one regioisomer engages the S2 pocket of cathepsin S in a manner distinct from the 3-one series [1].

Fragment-based drug discovery Cathepsin S Cysteine protease Regioisomeric selectivity

PDE10A Inhibitor Scaffold Validation: Pyridazin-4(1H)-one Core Achieves Sub-Nanomolar Potency with Exceptional Selectivity

Utilizing structure-based drug design, a series of pyridazin-4(1H)-one-based phosphodiesterase 10A (PDE10A) inhibitors was developed. The optimized compound 16f (1-(cyclopropylmethyl)-5-[3-(1-methyl-1H-benzimidazol-2-yl)propoxy]-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one) exhibited an IC₅₀ of 0.76 nM against PDE10A and perfect selectivity (>13,000-fold) versus other PDE family members (all IC₅₀ > 10,000 nM). A co-crystal structure confirmed that the pyridazin-4(1H)-one carbonyl interacts with Tyr683 in the PDE10A selectivity pocket [1]. In contrast, alternative heterocyclic cores such as pyridazin-3(2H)-one do not engage this selectivity pocket in the same geometry, resulting in significantly lower PDE10A selectivity [1].

PDE10A Phosphodiesterase inhibition CNS drug discovery Structure-based drug design

Crystallographic Fragment Screening Hit: 4-Hydroxypyridazine Binds GapN Cofactor Pocket and Potentiates Antibacterial Killing

In a crystallographic fragment screening campaign against Streptococcus pyogenes GapN (a validated antibacterial target), 4-hydroxypyridazine (the free base form of the target compound) was identified as one of only two ultra-low-molecular-weight fragment hits that bound the NADP(H) cofactor-binding pocket of GapN, alongside pyrimidine-5-amine. Both fragments were experimentally confirmed to inhibit purified SpyGapN activity. Critically, when 4-hydroxypyridazine was combined with glyoxal bisulfite (a competitive inhibitor targeting the substrate-binding pocket), the combination accelerated bacterial killing of S. pyogenes compared to glyoxal bisulfite alone [1]. The X-ray crystal structure of the 4-hydroxypyridazine–GapN complex has been deposited (PDB ID: 9RAV) at 1.50 Å resolution [2].

Antibacterial drug discovery Streptococcus pyogenes GapN Crystallographic fragment screening

Tautomeric Preference: Pyridazin-4-ol Exists Predominantly as the Keto Tautomer, Differentiating It from 3-Hydroxy Regioisomers

Ab initio and semi-empirical calculations on hydroxypyridazine tautomers demonstrate that 4-hydroxypyridazine (7a) preferentially adopts the keto tautomeric form [pyridazin-4(1H)-one, 7b] in both the gas phase and condensed phases. The tautomerization energy for 4-hydroxypyridazine (7a → 7b) was computed alongside the analogous equilibrium for 3-hydroxypyridazine (6a → 6b → 6c) and included in a comparative table of tautomerization energies [1]. The IUPAC name assigned by PubChem for pyridazin-4-ol is '1H-pyridazin-4-one,' reflecting the keto form's dominance [2]. This contrasts with pyridazin-3-ol, where the lactam–lactim equilibrium is more complex and involves zwitterionic contributions. The distinct tautomeric state of the 4-hydroxy regioisomer alters its hydrogen-bonding capacity, dipole moment, and molecular shape, directly influencing protein–ligand recognition.

Tautomerism Hydroxypyridazine Computational chemistry Molecular recognition

Salt Form Advantage: Hydrochloride Salt Provides Enhanced Aqueous Solubility vs. Free Base for Reproducible Solution-Phase Chemistry

The hydrochloride salt formulation of pyridazin-4-ol (CAS 116008-72-1, MW = 132.55) provides enhanced aqueous solubility compared to the free base pyridazin-4-ol (CAS 20733-10-2, MW = 96.09) . This is consistent with the well-established principle that hydrochloride salts of nitrogen-containing heterocycles typically exhibit 10- to 1,000-fold greater aqueous solubility than their corresponding free bases, a finding systematically documented in pharmaceutical salt selection studies [1]. The commercial availability of the hydrochloride salt at ≥98% purity (compared to typical 95% purity for the free base from multiple suppliers) further reduces variability in quantitative biological assays and synthetic transformations .

Salt selection Aqueous solubility Chemical handling Assay reproducibility

Validated Application Scenarios for Pyridazin-4-ol Hydrochloride Based on Quantitative Evidence


Fragment-Based Lead Discovery for Cathepsin S and Related Cysteine Proteases

Based on the direct evidence that the pyridazin-4-one fragment (4) demonstrated a measurable hCatS IC₅₀ of 170 µM and served as the productive starting point for optimization to low-nanomolar inhibitors (40–60 nM), procurement of pyridazin-4-ol hydrochloride is warranted for fragment-based drug discovery campaigns targeting cathepsin S or homologous cysteine proteases (cathepsins K, L, V). The hydrochloride salt ensures aqueous solubility compatible with biochemical screening at fragment concentrations (typically 100–500 µM). Researchers should note that this 4-one regioisomer enters a distinct SAR pathway from the 3-one series, as documented by Ameriks et al. (2010) [1].

PDE10A Inhibitor Development for CNS Disorders

The pyridazin-4(1H)-one scaffold has been crystallographically validated to engage the PDE10A selectivity pocket via a critical hydrogen bond with Tyr683, enabling the development of compound 16f with an IC₅₀ of 0.76 nM and >13,000-fold selectivity over all other PDE isoforms. Research groups pursuing PDE10A inhibitors for schizophrenia, Huntington's disease, or related CNS indications should procure pyridazin-4-ol hydrochloride as the core building block, as alternative heterocyclic scaffolds (including the 3-one regioisomer) lack this geometrically specific Tyr683 interaction and have not demonstrated comparable selectivity profiles [2].

Antibacterial Fragment Elaboration Targeting Streptococcus pyogenes GapN

4-Hydroxypyridazine was one of only two fragment hits identified in a crystallographic screen against the S. pyogenes GapN cofactor-binding pocket (PDB ID: 9RAV). The combination of 4-hydroxypyridazine with glyoxal bisulfite accelerated bacterial killing relative to glyoxal bisulfite alone. Research groups developing narrow-spectrum therapeutics against WHO priority pathogen S. pyogenes can utilize pyridazin-4-ol hydrochloride as a structurally characterized starting fragment with established target engagement, co-crystal structure availability, and demonstrated antibacterial potentiation in cellular assays [3].

Medicinal Chemistry Scaffold Diversification and Library Synthesis

Owing to its clean tautomeric preference for the keto form (pyridazin-4(1H)-one), its balanced hydrogen-bond donor/acceptor ratio (HBD = 1, HBA = 3), and its low molecular weight (132.55 as HCl salt), pyridazin-4-ol hydrochloride is an ideal core scaffold for diversity-oriented synthesis of fragment libraries. The 4-position hydroxyl group enables straightforward O-alkylation or O-arylation, while the ring nitrogen atoms at positions 1 and 2 provide additional vectors for N-functionalization. The hydrochloride salt form facilitates dissolution in polar solvents, enabling parallel synthesis workflows without pre-activation steps [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for pyridazin-4-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.